molecular formula C13H19N3O3 B12708000 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- CAS No. 74037-35-7

3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino-

Katalognummer: B12708000
CAS-Nummer: 74037-35-7
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: AHYFGTCIFTWAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is a heterocyclic compound that belongs to the pyridazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Allyl Group: This step might involve allylation reactions using allyl halides under basic conditions.

    Ethoxy and Morpholino Substitutions: These groups can be introduced through nucleophilic substitution reactions using ethyl halides and morpholine, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the pyridazinone ring or the allyl group, leading to various reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution reactions could produce a range of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-methyl-
  • 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-phenyl-
  • 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-piperidino-

Uniqueness

3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is unique due to the presence of the morpholino group, which can impart specific biological activities and chemical properties that differ from other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.

Eigenschaften

CAS-Nummer

74037-35-7

Molekularformel

C13H19N3O3

Molekulargewicht

265.31 g/mol

IUPAC-Name

4-ethoxy-5-morpholin-4-yl-2-prop-2-enylpyridazin-3-one

InChI

InChI=1S/C13H19N3O3/c1-3-5-16-13(17)12(19-4-2)11(10-14-16)15-6-8-18-9-7-15/h3,10H,1,4-9H2,2H3

InChI-Schlüssel

AHYFGTCIFTWAQU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=NN(C1=O)CC=C)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.